molecular formula C5H11Br2NO2 B1416688 (S)-Methyl 2-amino-4-bromobutanoate hydrobromide CAS No. 177325-78-9

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide

Cat. No.: B1416688
CAS No.: 177325-78-9
M. Wt: 276.95 g/mol
InChI Key: WXBMPDCWUYYMGU-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is an ester derivative of 2-amino-4-bromobutanoic acid and is often used in the synthesis of more complex molecules due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide typically involves the esterification of 2-amino-4-bromobutanoic acid. This process can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The hydrobromide salt is then formed by reacting the ester with hydrobromic acid.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol.

    Oxidation Reactions: The amino group can be oxidized to form nitro compounds.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide or potassium cyanide, typically under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include nitro derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-4-bromobutanoate hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-bromobutanoate
  • tert-Butyl 2-amino-4-bromobutanoate
  • Benzyl 2-amino-4-bromobutanoate

Uniqueness

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. Compared to its ethyl, tert-butyl, and benzyl counterparts, the methyl ester is more volatile and may offer different pharmacokinetic properties in medicinal applications.

Properties

IUPAC Name

methyl (2S)-2-amino-4-bromobutanoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2.BrH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBMPDCWUYYMGU-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCBr)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCBr)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906418
Record name Methyl 2-amino-4-bromobutanoate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177325-78-9, 101650-17-3
Record name Butanoic acid, 2-amino-4-bromo-, methyl ester, hydrobromide (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177325-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-bromobutanoate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-methyl 2-amino-4-bromobutanoate hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 177325-78-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Reactant of Route 5
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide
Reactant of Route 6
Reactant of Route 6
(S)-Methyl 2-amino-4-bromobutanoate hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.